6-Bromo-7-chloro-2-methyl-2H-indazole
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Overview
Description
6-Bromo-7-chloro-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of this compound adds to its chemical reactivity and potential for various modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-2-methyl-2H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of 2-azidobenzaldehydes and amines to form the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by the formation of the N–N bond in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-2-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-7-chloro-2-methyl-2H-indazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
6-Bromo-7-chloro-2-methyl-2H-indazole can be compared with other similar compounds, such as:
6-Bromo-2-methyl-2H-indazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
7-Bromo-6-fluoro-2-methyl-2H-indazole:
2-Methyl-2H-indazole: Lacks both bromine and chlorine atoms, making it less reactive and potentially less biologically active.
The presence of bromine and chlorine atoms in this compound makes it unique and potentially more versatile in terms of chemical reactivity and biological applications.
Properties
Molecular Formula |
C8H6BrClN2 |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
6-bromo-7-chloro-2-methylindazole |
InChI |
InChI=1S/C8H6BrClN2/c1-12-4-5-2-3-6(9)7(10)8(5)11-12/h2-4H,1H3 |
InChI Key |
UTLNXEDSZZGDAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=CC(=C(C2=N1)Cl)Br |
Origin of Product |
United States |
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